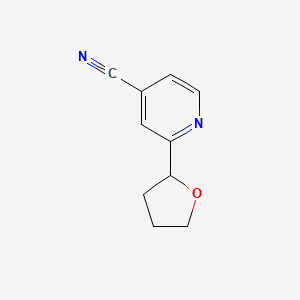
2-(Oxolan-2-yl)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-2-yl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.2 g/mol . It is characterized by the presence of an oxolane ring attached to a pyridine ring, with a nitrile group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2-(Oxolan-2-yl)pyridine-4-carbonitrile typically involves the reaction of 2-pyridinecarbonitrile with oxirane under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the pyridine ring . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques and equipment are employed to ensure the compound’s consistency and quality.
Analyse Des Réactions Chimiques
2-(Oxolan-2-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Oxolan-2-yl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies focusing on its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(Oxolan-2-yl)pyridine-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrile group in the compound can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to cellular processes and pathways, which are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
2-(Oxolan-2-yl)pyridine-4-carbonitrile can be compared to other similar compounds, such as:
2-(Oxolan-2-yl)oxolane: This compound has a similar oxolane ring structure but lacks the pyridine and nitrile groups, resulting in different chemical properties and reactivity.
4-[(Oxolan-2-yl)methyl]amino}pyridine-2-carbonitrile:
The uniqueness of this compound lies in its combination of an oxolane ring, a pyridine ring, and a nitrile group, which together confer distinct chemical properties and reactivity patterns .
Propriétés
IUPAC Name |
2-(oxolan-2-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h3-4,6,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDCBNJARMKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554474 |
Source


|
| Record name | 2-(Oxolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-33-6 |
Source


|
| Record name | 2-(Oxolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

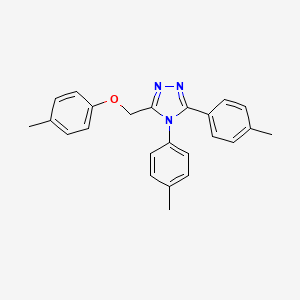
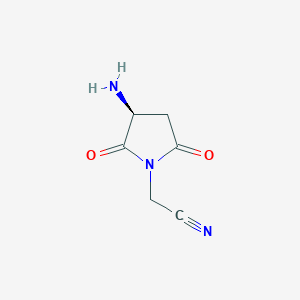
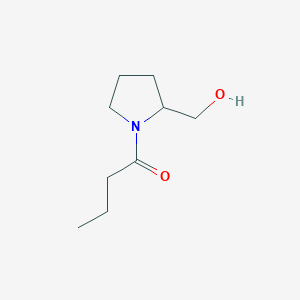

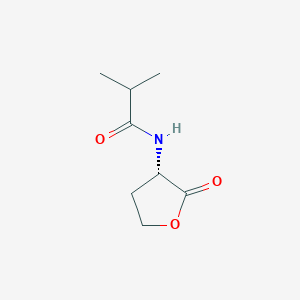

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
